molecular formula C13H21NO4 B11760435 Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B11760435
M. Wt: 255.31 g/mol
InChI Key: KUZWAUGYQHDMHV-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C12H19NO4. It is a derivative of bicyclo[1.1.1]pentane, a unique and highly strained bicyclic hydrocarbon. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a between a suitable diene and a dienophile.

    Introduction of the Boc-protected amine: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Methylation: The final step involves methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced to modify the functional groups attached to the bicyclo[1.1.1]pentane core.

    Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Methylation: Methyl iodide in the presence of a base such as potassium carbonate.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Major Products Formed

    Deprotected amine: Removal of the Boc group yields the free amine.

    Carboxylic acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In drug development, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bicyclo[1.1.1]pentane core provides a rigid and unique scaffold that can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate: Similar structure but without the methyl group on the amine.

    Methyl 3-((tert-butoxycarbonyl)amino)methylbicyclo[1.1.1]pentane-1-carboxylate: Similar structure with a different substitution pattern.

Uniqueness

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of both the Boc-protected amine and the methyl group, which can influence its reactivity and interactions with other molecules. The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can enhance the compound’s stability and binding properties.

Biological Activity

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 676371-64-5) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its relevance in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H19NO4\text{C}_{12}\text{H}_{19}\text{N}\text{O}_{4}

This structure features a bicyclo[1.1.1]pentane core, which is recognized for its unique spatial arrangement that can influence biological interactions and metabolic stability.

1. Anti-inflammatory Properties

Recent studies have indicated that bicyclo[1.1.1]pentane derivatives exhibit significant anti-inflammatory effects. For instance, research involving synthetic lipoxin A4 mimetics, which incorporate bicyclo[1.1.1]pentane structures, demonstrated their ability to modulate inflammatory responses effectively. One particular derivative showed an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, significantly reducing the release of pro-inflammatory cytokines such as TNFα and MCP1 .

2. Drug Development Potential

Bicyclo[1.1.1]pentanes are considered bioisosteres for traditional aromatic groups in drug design, offering potential advantages in terms of metabolic stability and reduced toxicity. The incorporation of this scaffold into drug candidates may enhance their pharmacokinetic profiles while maintaining or improving biological efficacy .

Case Study 1: Synthesis and Evaluation of BCP Derivatives

A study focused on synthesizing BCP-containing lipoxin analogs evaluated their anti-inflammatory properties through various assays, including NFκB activity measurement and cytokine release profiling. The results indicated that specific modifications to the BCP structure could lead to enhanced therapeutic effects, suggesting a promising avenue for further exploration in inflammatory disease treatment .

Case Study 2: Functionalization of BCPs

Another investigation highlighted the synthesis of highly functionalized BCPs under mild conditions, showcasing their versatility in forming various derivatives that could be biologically relevant. This study emphasized the broad substrate scope and functional group tolerance of BCP chemistry, which is crucial for developing diverse therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeCompounds TestedKey Findings
Anti-inflammatoryBCP-sLXms (lipoxin mimetics)Significant reduction in NFκB activity; IC50 in picomolar range
Drug developmentVarious BCP derivativesEnhanced metabolic stability; potential bioisosteric replacements

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14(4)13-6-12(7-13,8-13)9(15)17-5/h6-8H2,1-5H3

InChI Key

KUZWAUGYQHDMHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C12CC(C1)(C2)C(=O)OC

Origin of Product

United States

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